molecular formula C9H10N2O4 B1488019 3-Methoxy-N-methyl-4-nitrobenzamide CAS No. 878160-13-5

3-Methoxy-N-methyl-4-nitrobenzamide

Cat. No. B1488019
M. Wt: 210.19 g/mol
InChI Key: AOQDJNLPLPYKIN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-Methoxy-N-methyl-4-nitrobenzamide” is not directly available. The molecular formula of a similar compound, “3-(Benzyloxy)-N-methoxy-N-methyl-4-nitrobenzamide”, is C16H16N2O5 .

Scientific Research Applications

Neuroleptic Properties

3-Methoxy-N-methyl-4-nitrobenzamide has been explored for its potential in neuroleptic properties. For instance, Valenta et al. (1990) investigated compounds related to 3-Methoxy-N-methyl-4-nitrobenzamide, specifically focusing on the synthesis of heterocyclic 5-amino-2-methoxybenzamides, which are structurally related. These compounds were analyzed for their possible neuroleptic applications (Valenta et al., 1990).

Catalysis in Organometallic Chemistry

Zhou et al. (2018) explored the use of N-methoxy-4-nitrobenzamide in the synthesis of cyclometalated complexes of rhodium, iridium, and ruthenium. These complexes were found to be effective catalysts in C–H bond functionalization reactions, highlighting the potential of N-methoxy-4-nitrobenzamide derivatives in organometallic catalysis (Zhou et al., 2018).

Structural Properties and Reactivity

Shtamburg et al. (2012) conducted a study on the properties and structure of N-chloro-N-methoxy-4-nitrobenzamide, a derivative of 3-Methoxy-N-methyl-4-nitrobenzamide. Their research revealed insights into the molecular structure and reactivity of this compound, contributing to the understanding of its chemical behavior (Shtamburg et al., 2012).

Potential Chemotherapeutic Activity

Research on 4-iodo-3-nitrobenzamide, a related compound, has shown potential chemotherapeutic activity. Mendeleyev et al. (1995) investigated its ability to induce cell death in tumor cells, highlighting the relevance of nitrobenzamide derivatives in cancer research (Mendeleyev et al., 1995).

Cell Cycle Perturbations in DNA Damage Response

Jacobson et al. (1985) studied the effects of 3-methoxybenzamide on cell cycle progression in cells treated with DNA-damaging agents. Their findings contribute to the understanding of how such compounds can affect cellular responses to DNA damage (Jacobson et al., 1985).

Corrosion Inhibition Studies

Mishra et al. (2018) examined the effectiveness of N-Phenyl-benzamide derivatives, related to 3-Methoxy-N-methyl-4-nitrobenzamide, as corrosion inhibitors. Their study provides insights into the application of such compounds in preventing corrosion, which is significant in material science and engineering (Mishra et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, Benzamide, suggests that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to use personal protective equipment and ensure adequate ventilation when handling such compounds .

properties

IUPAC Name

3-methoxy-N-methyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10-9(12)6-3-4-7(11(13)14)8(5-6)15-2/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQDJNLPLPYKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718633
Record name 3-Methoxy-N-methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-N-methyl-4-nitrobenzamide

CAS RN

878160-13-5
Record name 3-Methoxy-N-methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

HATU (0.501 g, 1.319 mmol) was added to a solution of 3-methoxy-4-nitrobenzoic acid (0.2 g, 1.014 mmol), DIPEA (0.265 mL, 1.522 mmol) and 2M methylamine solution in THF (1.0 mL, 2.029 mmol) in THF (2.7 mL). The reaction mixture was stirred at room temperature for 18 hours. The reaction was concentrated in vacuo and purified by Biotage silica gel column chromatography eluting with DCM/EtOAc 80/20 to 60/40 followed by a second chromatography eluting with cyclohexane/EtOAc 50/50 to 40/60 to afford the title compound as a white solid (166 mg, 78%).
Name
Quantity
0.501 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.265 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.7 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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